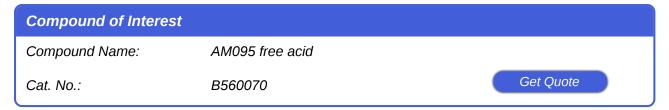


# AM095 Free Acid: A Technical Guide to Target Selectivity and Specificity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPA1-6). The LPA-LPA1 signaling axis is implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective LPA1 antagonists like AM095 is of significant interest for therapeutic intervention in these conditions. This technical guide provides an indepth overview of the target selectivity and specificity of AM095 free acid, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## **Target Profile: Quantitative Analysis**

**AM095 free acid** has been characterized as a potent antagonist of the LPA1 receptor across multiple assay formats. The following tables summarize the key quantitative data regarding its activity at the human and mouse LPA1 receptors.

## Table 1: Antagonist Activity of AM095 Free Acid at LPA1 Receptors



Species	Assay Type	Endpoint	IC50 (μM)
Human	[35S]-GTPyS Binding	Inhibition of LPA- stimulated GTPyS binding	0.98[1][2]
Mouse	[35S]-GTPyS Binding	Inhibition of LPA- stimulated GTPyS binding	0.73[1][2]
Human	Calcium Flux	Inhibition of LPA- induced calcium mobilization	0.025[3][4]
Mouse	Calcium Flux	Inhibition of LPA- induced calcium mobilization	0.023[3][4]
Mouse (LPA1- overexpressing CHO cells)	Chemotaxis	Inhibition of LPA- driven cell migration	0.778[1]
Human (A2058 melanoma cells)	Chemotaxis	Inhibition of LPA- driven cell migration	0.233[1]

#### Specificity:

While extensively characterized as a potent LPA1 antagonist, comprehensive screening data for **AM095 free acid** against other LPA receptor subtypes (LPA2-6) and a broader panel of off-targets is not readily available in the public domain. The consistent description of AM095 as "selective" in the literature suggests that such studies have likely been conducted, indicating a favorable selectivity profile. However, without quantitative data, a complete assessment of its specificity remains to be fully elucidated. It has been noted that AM095 exhibits no LPA1 agonism.[1]

## **Experimental Protocols**

The following sections detail the methodologies for the key experiments cited in this guide.



### [35S]-GTPyS Binding Assay

This assay measures the ability of a compound to inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]-GTPyS, to G proteins coupled to the LPA1 receptor.

#### Methodology:

- Membrane Preparation:
  - Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1 receptors are harvested.
  - Cells are homogenized in an ice-cold buffer and the cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.
  - The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.
  - The membrane pellet is resuspended in a suitable buffer and the total protein concentration is determined using a standard protein assay.
- Assay Procedure:
  - The reaction is carried out in a 96-well plate format.
  - To each well, the following are added in order:
    - Assay buffer (typically containing HEPES, NaCl, MgCl2, and saponin).
    - GDP (to ensure the G proteins are in an inactive state).
    - A fixed concentration of [35S]-GTPyS.
    - Varying concentrations of AM095 free acid (or vehicle control).
    - A fixed concentration of LPA (to stimulate the receptor).
  - The plates are incubated at 30°C for a specified time to allow for GTPyS binding.



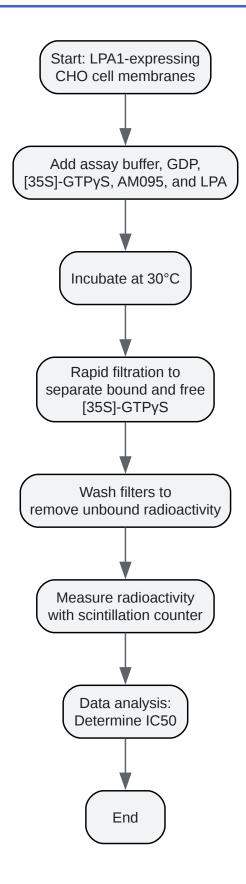


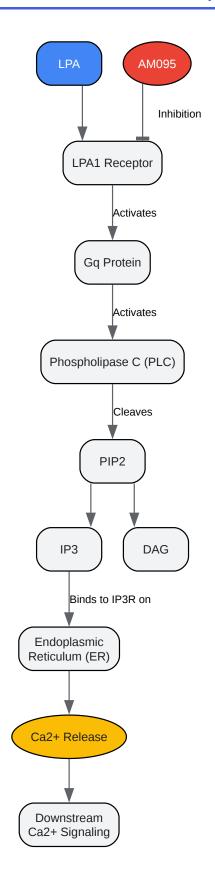


- Detection and Analysis:
  - The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes.
  - The filters are washed with ice-cold buffer to remove unbound [35S]-GTPyS.
  - The radioactivity retained on the filters is measured using a scintillation counter.
  - The data is analyzed by non-linear regression to determine the IC50 value of AM095 free acid.

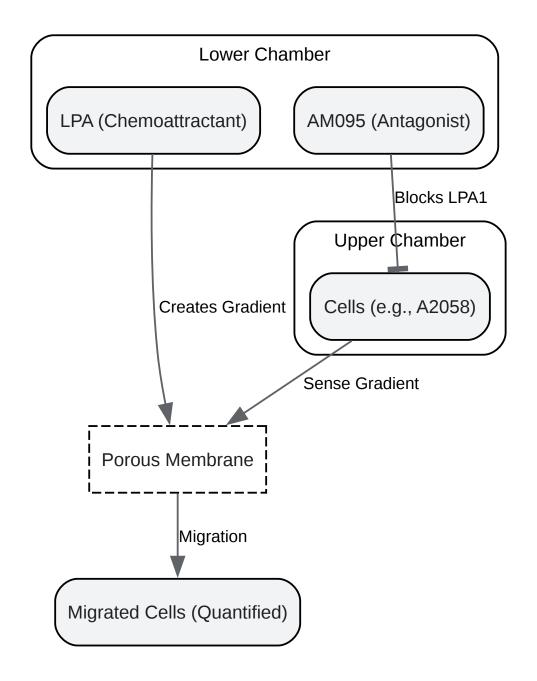
Workflow Diagram:











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